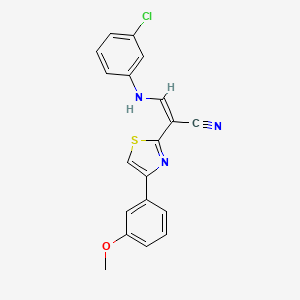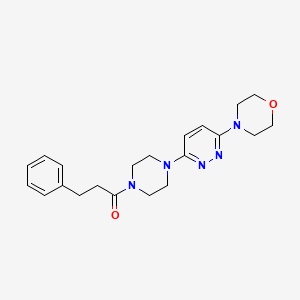
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea, also known as CF3, is a chemical compound that has been the subject of extensive research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions for research.
Applications De Recherche Scientifique
Chemical Structure and Reactivity
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)ethyl)urea is a compound that includes a furan moiety, which is significant in various chemical reactions due to its aromatic and heterocyclic nature. Studies have explored the reactivity of furan-containing compounds, elucidating their potential in forming diverse chemical structures. For instance, the mechanism of metabolic cleavage of a furan ring was investigated using a furan-containing hypolipidemic agent, revealing insights into furan's metabolic transformations in biological systems (Kobayashi, Sugihara, & Harigaya, 1987).
Biological and Pharmacological Potential
The structural components of this compound, particularly the chlorophenyl and furan segments, have been explored for their biological activities. Chlorophenyl compounds, for example, have shown promise in various pharmacological applications, including anticonvulsant activities. A study demonstrated that a compound with a chlorophenyl moiety could modulate bioelectric activity and ion content in brain structures, suggesting potential applications in neurological disorders (Vengerovskii et al., 2014).
Environmental Implications
The environmental fate and behavior of chlorophenyl urea derivatives have also been a subject of research, particularly regarding their degradation products and their potential impact on ecosystems. For instance, the degradation of a chlorophenyl urea insecticide was studied, focusing on the generation of chlorobenzamide, a potential carcinogenic byproduct. This research emphasizes the importance of understanding the environmental implications of using such compounds in agriculture and pest control (Lu, Zhou, & Liu, 2004).
Synthetic and Material Science Applications
Compounds with chlorophenyl and furan moieties have been utilized in synthesizing materials with novel properties. For example, furan derivatives have been incorporated into dye-sensitized solar cells (DSSCs), demonstrating the impact of five-membered heteroaromatic linkers on the performance of these devices. Such research highlights the potential of incorporating furan and chlorophenyl components into materials for renewable energy applications (Kim et al., 2011).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-3-1-2-4-12(11)16-13(17)15-7-5-10-6-8-18-9-10/h1-4,6,8-9H,5,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBBTTIJVRNALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCCC2=COC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chlorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B2553469.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyridin-2-amine](/img/structure/B2553471.png)

![2-Chloro-N-[3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)phenyl]acetamide](/img/structure/B2553474.png)

![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2553476.png)
![(5E)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2553477.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)
![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)


